

# 4-(ethoxycarbonyl)benzoic acid melting point

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## Compound of Interest

Compound Name: 4-(Ethoxycarbonyl)benzoic acid

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An In-Depth Technical Guide to the Melting Point of **4-(Ethoxycarbonyl)benzoic Acid**

## Abstract

The melting point of a chemical compound is a fundamental physical property, serving as a primary indicator of both identity and purity. For **4-(ethoxycarbonyl)benzoic acid** (CAS 713-57-5), a versatile bifunctional molecule used as a building block in the synthesis of pharmaceuticals, liquid crystals, and advanced polymers, an accurate determination of its melting point is of paramount importance.<sup>[1]</sup> This guide provides a comprehensive overview of the theoretical principles, advanced methodologies, and field-proven protocols for the precise measurement of this critical parameter. It is designed for researchers, scientists, and drug development professionals who require a robust and self-validating framework for the characterization of this and similar organic compounds.

## Physicochemical Profile of 4-(Ethoxycarbonyl)benzoic Acid

**4-(Ethoxycarbonyl)benzoic acid**, also known as monoethyl terephthalate, is a derivative of terephthalic acid. Its structure features a benzene ring substituted with a carboxylic acid group and an ethyl ester group at the para position. This unique structure imparts both acidic and ester functionalities, making it a valuable intermediate in organic synthesis.<sup>[2]</sup>

Property	Value	Source(s)
Chemical Name	4-(Ethoxycarbonyl)benzoic acid	[3]
Synonyms	Monoethyl terephthalate, Ethyl hydrogen terephthalate	[2][3]
CAS Number	713-57-5	[4][5]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub>	[4]
Molecular Weight	194.18 g/mol	[4]
Literature Melting Point	169 - 171 °C	[4][5]

## The Molecular Basis of Melting: Theoretical Considerations

The melting point is the temperature at which a substance transitions from a solid to a liquid state. At a molecular level, this phase change represents the point at which the thermal energy supplied is sufficient to overcome the intermolecular forces holding the molecules in a fixed, ordered crystal lattice. For **4-(ethoxycarbonyl)benzoic acid**, several factors contribute to its relatively high melting point:

- Intermolecular Forces: The strength of the forces between molecules is the primary determinant of the melting point.
  - Hydrogen Bonding: The carboxylic acid moiety (-COOH) is a potent hydrogen bond donor and acceptor. In the solid state, molecules of **4-(ethoxycarbonyl)benzoic acid** typically form strong dimeric structures through hydrogen bonding between their carboxylic acid groups. This is a significant energy barrier that must be overcome for melting to occur.
  - Dipole-Dipole Interactions: The polar ester group (-COOEt) and the carboxylic acid group create permanent dipoles within the molecule, leading to attractive dipole-dipole forces that further stabilize the crystal lattice.

- **Molecular Symmetry and Packing:** The para-substitution pattern of the functional groups on the benzene ring gives the molecule a high degree of symmetry. Symmetrical molecules can pack more efficiently and tightly into a crystal lattice, maximizing intermolecular contact and increasing the energy required to disrupt the structure.
- **The Effect of Impurities:** The presence of impurities disrupts the regularity of the crystal lattice. This disruption weakens the intermolecular forces, resulting in two observable effects: a depression of the melting point and a broadening of the melting range. A pure compound typically exhibits a sharp melting range of 1-2°C, whereas an impure sample will melt over a wider and lower temperature range.<sup>[6]</sup>

## Methodologies for Accurate Melting Point Determination

Two primary methods are employed for determining the melting point of organic solids, each offering a different balance of speed, precision, and quantitative data.

### Capillary Method (Melting Point Apparatus)

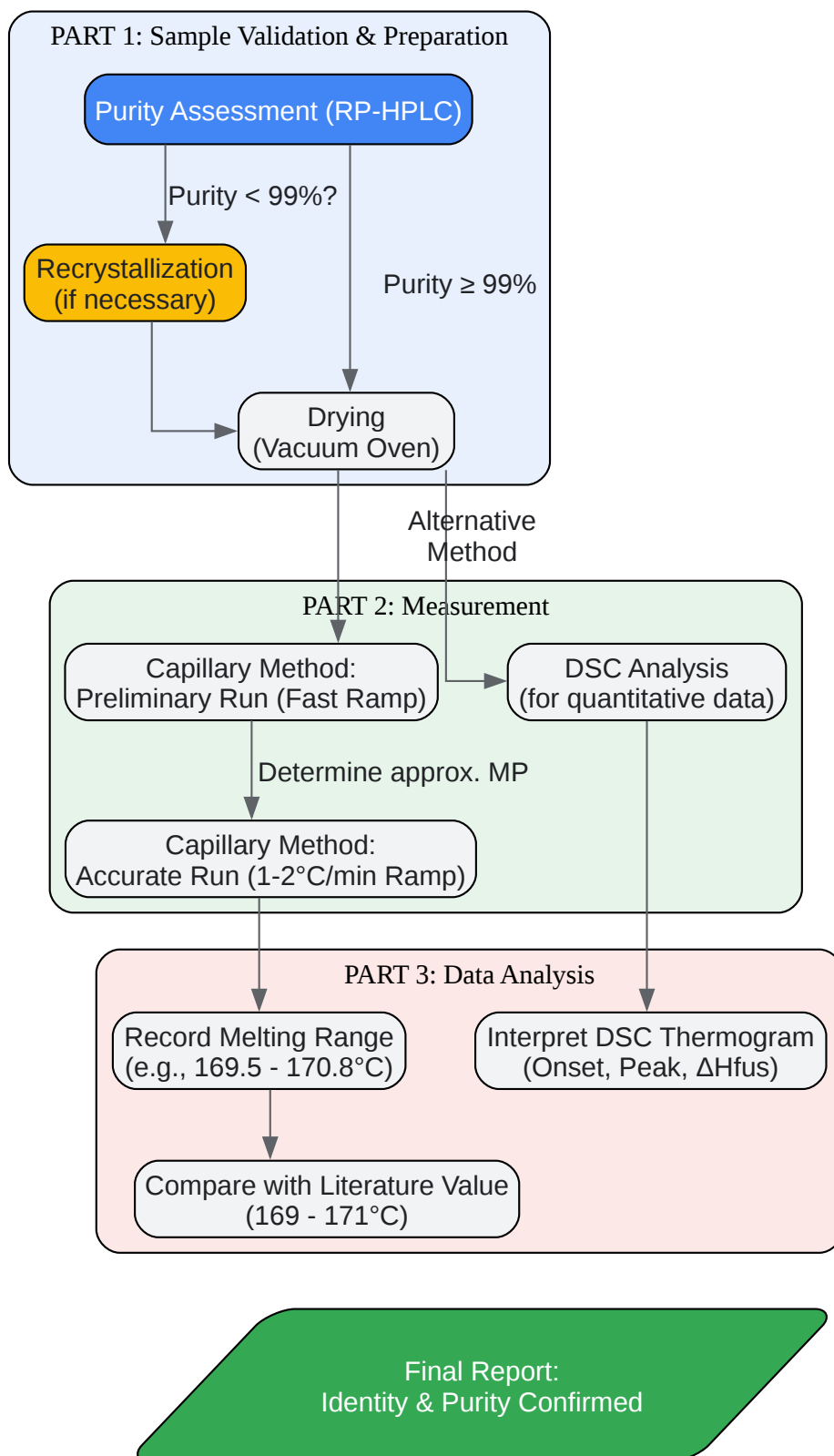
This is the most common technique for routine analysis. It involves heating a small sample packed into a glass capillary tube and visually observing the temperature range over which melting occurs.

### Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that provides more detailed and quantitative information. It measures the difference in heat flow between a sample and an inert reference as a function of temperature. When the sample melts, it absorbs heat (an endothermic process), which is detected as a significant change in heat flow. The resulting plot, or thermogram, provides precise data on the melting onset temperature, the peak melting temperature, and the enthalpy of fusion ( $\Delta H_{\text{fus}}$ ), which is the energy required to melt the sample.

## A Self-Validating Workflow for Melting Point Determination

To ensure the highest degree of confidence in the measured melting point, a systematic, self-validating workflow is essential. This process begins with purity verification and sample preparation before proceeding to the physical measurement.



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Caption: Workflow for Accurate Melting Point Determination.

## Protocol 1: Purity Verification by RP-HPLC

Before any thermal analysis, the purity of the **4-(ethoxycarbonyl)benzoic acid** sample must be established. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method.

- Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.[\[7\]](#)
- Gradient: Begin with a high percentage of Mobile Phase A, ramping to a higher percentage of Mobile Phase B to elute the compound and any less polar impurities. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
- Flow Rate: 1.0 mL/min.[\[7\]](#)
- Column Temperature: 30°C.[\[7\]](#)
- Detection Wavelength: 254 nm.[\[7\]](#)
- Procedure:
  - Prepare a standard solution of high-purity **4-(ethoxycarbonyl)benzoic acid** (~0.1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).
  - Prepare the sample to be analyzed at the same concentration.
  - Inject the standard to determine its retention time.
  - Inject the sample. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
- Acceptance Criteria: For accurate melting point determination, the sample purity should be ≥99%. If it is not, the sample must be purified.

## Protocol 2: Purification by Recrystallization

Recrystallization is a robust technique for purifying solid organic compounds. An ethanol/water mixture is a suitable solvent system for **4-(ethoxycarbonyl)benzoic acid**.

- Place the impure **4-(ethoxycarbonyl)benzoic acid** in an Erlenmeyer flask.
- Add the minimum amount of hot ethanol required to just dissolve the solid.
- Gradually add hot water to the solution until it becomes slightly cloudy (the point of saturation).
- Add a few more drops of hot ethanol until the solution becomes clear again.
- Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
- Once crystal formation appears complete, cool the flask in an ice bath for 15-20 minutes to maximize the yield.
- Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.
- Dry the crystals thoroughly in a vacuum oven. Incomplete drying will introduce a solvent impurity, leading to an inaccurate melting point.

## Protocol 3: Melting Point Determination by Capillary Method

- **Sample Preparation:** Ensure the purified sample is a fine, dry powder.
- **Loading:** Tap the open end of a capillary melting point tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.
- **Preliminary Run:** Place the tube in the melting point apparatus. Heat rapidly (10-15°C/min) to determine an approximate melting range.

- Accurate Run: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the preliminary run.
- Reduce the heating rate to 1-2°C per minute.
- Record the Range:
  - T1: The temperature at which the first drop of liquid appears.
  - T2: The temperature at which the entire sample has turned into a clear liquid.
- Report the melting point as the range T1 - T2. For a pure sample, this range should be narrow (e.g., 169.5 - 171.0°C).

## Protocol 4: Analysis by Differential Scanning Calorimetry (DSC)

- Calibration: Calibrate the DSC instrument using a certified standard (e.g., Indium).
- Sample Preparation: Accurately weigh 3-5 mg of the purified, dry sample into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan to serve as the reference.
- Experimental Program:
  - Place the sample and reference pans into the DSC cell.
  - Equilibrate the cell at a temperature well below the expected melting point (e.g., 30°C).
  - Ramp the temperature at a controlled rate (e.g., 10°C/min) through the melting region to a temperature well above the melt (e.g., 200°C).
  - Maintain a constant nitrogen purge (e.g., 20-50 mL/min) to provide an inert atmosphere.
- Data Analysis: The resulting thermogram will show an endothermic peak. The software is used to determine:
  - Onset Temperature: The extrapolated start of the melting transition, often taken as the melting point.



- Peak Temperature: The temperature at which the rate of heat absorption is maximal.
- Enthalpy of Fusion ( $\Delta H_{\text{fus}}$ ): The integrated area of the melting peak, reported in J/g.

## Conclusion

The accurate determination of the melting point of **4-(ethoxycarbonyl)benzoic acid**, with a literature value in the range of 169-171°C, is a critical component of its quality control and characterization.<sup>[4][5]</sup> A sharp melting range within these values is a strong indicator of high purity. By employing a self-validating workflow that integrates purity analysis via HPLC with robust purification and measurement techniques like the capillary method and DSC, researchers can ensure the integrity of their material and the reliability of their subsequent experimental work. This guide provides the necessary theoretical foundation and practical protocols to achieve this standard with confidence and precision.

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Address: 3281 E Guasti Rd  
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